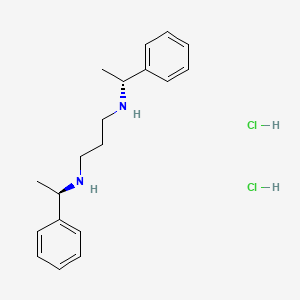

N1,N3-Bis((R)-1-phenylethyl)propane-1,3-diamine dihydrochloride

Description

N1,N3-Bis((R)-1-phenylethyl)propane-1,3-diamine dihydrochloride is a chiral diamine derivative characterized by two (R)-1-phenylethyl substituents attached to the terminal nitrogen atoms of a propane-1,3-diamine backbone, with the dihydrochloride salt enhancing its solubility and stability. This compound is synthesized via asymmetric methods, such as chiral lithium amide-mediated reductions or organocatalytic pathways, to achieve high enantiomeric purity . Its structural rigidity and stereochemical configuration contribute to its biological activity, particularly in neurological and cardiovascular applications, including sodium channel modulation and neuroprotection .

Properties

Molecular Formula |

C19H28Cl2N2 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

N,N'-bis[(1R)-1-phenylethyl]propane-1,3-diamine;dihydrochloride |

InChI |

InChI=1S/C19H26N2.2ClH/c1-16(18-10-5-3-6-11-18)20-14-9-15-21-17(2)19-12-7-4-8-13-19;;/h3-8,10-13,16-17,20-21H,9,14-15H2,1-2H3;2*1H/t16-,17-;;/m1../s1 |

InChI Key |

RPGXCUMDVBOHHH-QAPNYFPESA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCCCN[C@H](C)C2=CC=CC=C2.Cl.Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCCNC(C)C2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride typically involves the reaction of ®-1-phenylethylamine with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3-propanediamine derivatives with diverse substituents. Key structural analogues include:

Pharmacological and Regulatory Profiles

- Purity Standards : The target compound meets pharmacopeial specifications (≥96% purity), similar to (S)-propane-1,2-diamine dihydrochloride (≥98%) used in API manufacturing .

- Metabolic Stability : Bisdesethyl metabolites of Ro 47-0543 exhibit reduced half-lives (t₁/₂ = 2.1 h) compared to the parent compound (t₁/₂ = 8.5 h), underscoring the impact of alkyl chain length on pharmacokinetics .

Biological Activity

N1,N3-Bis((R)-1-phenylethyl)propane-1,3-diamine dihydrochloride is a chiral diamine with significant biological activity. This article reviews its synthesis, biological properties, and relevant case studies based on diverse research findings.

1. Chemical Structure and Properties

Molecular Formula : C14H22N2·2HCl

Molecular Weight : 309.26 g/mol

CAS Number : 635702-49-7

PubChem ID : 110461

The compound features two (R)-1-phenylethyl groups attached to a propane-1,3-diamine backbone. Its structure contributes to its biological interactions.

2. Synthesis

The synthesis of N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine involves the use of chiral lithium amides for asymmetric addition reactions. This method has been documented to yield high purity and good yields of the desired chiral diamines .

3.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. For instance, a study reported that derivatives of similar structural motifs showed promising anticancer activity, suggesting that N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine may also possess similar properties .

The mechanism underlying the anticancer activity of this compound is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to interact with cellular targets involved in cell cycle regulation and apoptosis is currently under investigation.

4.1 Study on Cell Lines

One notable study evaluated the effects of N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, with an IC50 value in the micromolar range, highlighting its potential as a therapeutic agent .

4.2 Comparative Analysis

A comparative analysis was conducted between N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine and other known anticancer agents. The findings suggested that while it shares some mechanisms with established drugs, its unique structure may allow for distinct interactions with cellular targets.

5. Toxicity Profile

Toxicity assessments have shown that N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine exhibits a favorable safety profile in preliminary studies. It has shown minimal adverse effects on normal cell lines compared to its potent effects on cancerous cells .

6. Conclusion

This compound represents a promising candidate for further research in cancer therapeutics due to its significant biological activity and favorable toxicity profile. Ongoing studies are essential to fully elucidate its mechanisms of action and potential applications in clinical settings.

Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2·2HCl |

| Molecular Weight | 309.26 g/mol |

| CAS Number | 635702-49-7 |

| PubChem ID | 110461 |

| Biological Activity | Effect |

|---|---|

| Anticancer Activity | Significant cytotoxicity |

| Toxicity | Low toxicity in normal cells |

Q & A

Q. Q1. What are the recommended methods for synthesizing N1,N3-Bis((R)-1-phenylethyl)propane-1,3-diamine dihydrochloride with high enantiomeric purity?

Methodological Answer:

- Step 1 : Start with (R)-1-phenylethylamine as the chiral precursor. Use reductive amination or alkylation to form the propane-1,3-diamine backbone.

- Step 2 : Purify intermediates via recrystallization or column chromatography to remove diastereomeric byproducts.

- Step 3 : Convert the free base to the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous conditions to avoid hydrolysis .

- Step 4 : Confirm enantiomeric purity using polarimetry or chiral HPLC with a cellulose-based column.

Q. Advanced Q1. How can asymmetric synthesis techniques be optimized to enhance yield and enantiomeric excess under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation to improve stereocontrol .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically.

- DoE Approach : Apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, higher polarity solvents (e.g., MeOH) may improve protonation during salt formation .

Basic Characterization and Advanced Structural Analysis

Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., methylene groups in the propane backbone) and confirm stereochemistry via coupling constants.

- FTIR : Verify N-H and C-Cl stretches (e.g., ~2500 cm⁻¹ for NH and ~700 cm⁻¹ for HCl) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to validate salt formation.

Q. Advanced Q2. How can advanced NMR spectroscopy and X-ray crystallography resolve structural ambiguities in diastereomeric mixtures?

Methodological Answer:

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between phenyl and methyl groups to distinguish diastereomers.

- X-ray Crystallography : Grow single crystals in ethanol/water mixtures. Use synchrotron radiation for high-resolution data to resolve chiral centers .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate configurations .

Basic Stability and Advanced Kinetic Studies

Q. Q3. What protocols ensure safe handling and storage of this compound to prevent degradation?

Methodological Answer:

Q. Advanced Q3. What kinetic and thermodynamic studies are necessary to determine stability under varying pH and temperature?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 25–60°C) in buffered solutions (pH 1–13). Monitor degradation via HPLC-MS to identify hydrolysis products.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and activation energy using Kissinger or Ozawa methods .

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates to standard storage conditions .

Basic Applications and Advanced Mechanistic Studies

Q. Q4. What are the primary research applications of this compound in asymmetric catalysis or medicinal chemistry?

Methodological Answer:

Q. Advanced Q4. How can mechanistic studies elucidate its role in enantioselective transformations?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- Computational Modeling : Use molecular docking or MD simulations to study ligand-metal interactions in catalytic cycles .

Basic Purity Assessment and Advanced Contradiction Resolution

Q. Q5. How is purity assessed, and how can contradictory literature data on physicochemical properties be resolved?

Methodological Answer:

- Purity Methods : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) with UV detection at 254 nm. Confirm via mass spectrometry (ESI+) .

- Data Resolution : Replicate conflicting studies under standardized conditions (e.g., ICH guidelines). Perform meta-analysis to identify outliers due to solvent impurities or calibration errors .

Theoretical Framework Integration

Q. Advanced Q6. How can researchers link experimental findings to theoretical frameworks in chiral chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.